![molecular formula C11H16F6N2O4 B2564158 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid) CAS No. 2173992-45-3](/img/structure/B2564158.png)
6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)
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Description
“6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)” is a chemical compound with the linear formula C11H16F6N2O4 . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)” is represented by the linear formula C11H16F6N2O4 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of “6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)” is 354.25 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Antitubercular Applications
The compound “6-Methyl-2,6-diazaspiro[3.4]octane” has been used in the synthesis of a set of twelve compounds of a nitrofuran carboxamide chemotype . These compounds were assessed for their in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv . One of these compounds displayed a remarkably potent antitubercular activity, with a minimal inhibitory concentration of 0.016 μg/mL .
Diversity-Oriented Synthesis
The compound has been used in diversity-oriented synthesis, a strategy used in drug discovery to explore the chemical space . This involves the use of a readily available building block, such as “6-Methyl-2,6-diazaspiro[3.4]octane”, to generate a diverse set of compounds .
Exploration of Molecular Periphery
The compound has been used to explore diverse variants of the molecular periphery, including various azole substituents . This is a strategy used in medicinal chemistry to optimize the potency and reduce the toxicity of drug candidates .
properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-9-3-2-7(6-9)4-8-5-7;2*3-2(4,5)1(6)7/h8H,2-6H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPAKCDYOZOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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